Clinical Cure Rates: Ketoconazole (200 mg) Versus Fluconazole (50 mg) in Oropharyngeal Candidiasis
In a randomized controlled trial involving immunocompromised patients with oropharyngeal candidiasis, the clinical cure rate at 14 days was 63% (12/19) for ketoconazole 200 mg daily compared to 94% (17/18) for fluconazole 50 mg daily [1]. The risk ratio for clinical cure was 1.5 (95% CI 1.04 to 2.15, P = 0.029) favoring fluconazole [1].
| Evidence Dimension | Clinical cure rate at 14 days |
|---|---|
| Target Compound Data | 63% (12/19 patients) with ketoconazole 200 mg daily |
| Comparator Or Baseline | 94% (17/18 patients) with fluconazole 50 mg daily |
| Quantified Difference | Fluconazole superior by 31% absolute difference; RR 1.5 (95% CI 1.04-2.15, P=0.029) |
| Conditions | Randomized controlled trial; immunocompromised patients with oropharyngeal candidiasis |
Why This Matters
This quantifies the inferiority of oral ketoconazole versus low-dose fluconazole for mucosal candidiasis, explaining why procurement for first-line systemic antifungal therapy should prioritize fluconazole, while ketoconazole may be reserved for cost-sensitive settings where its efficacy remains acceptable or for comparator arm use in trials.
- [1] Worthington HV, Clarkson JE, Bryan G, et al. Interventions for treating oral candidiasis for patients with cancer receiving treatment. Cochrane Database Syst Rev. 2010;(7):CD001972. View Source
